3-Amino-5-(5-methyl-2-pyridyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876673 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
The preparation of MFCD32876673 involves specific synthetic routes and reaction conditions. One of the methods includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Chemischer Reaktionen
MFCD32876673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the gain of oxygen atoms.
Reduction: This reaction involves the loss of oxygen atoms or gain of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MFCD32876673 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in industrial processes, including the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of MFCD32876673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions result in the modulation of various physiological processes .
Vergleich Mit ähnlichen Verbindungen
MFCD32876673 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar ring structure and exhibit comparable chemical behaviors.
Methanesulfonate derivatives: These derivatives have similar functional groups and are used in related applications.
Eigenschaften
Molekularformel |
C9H11ClN4 |
---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-2-3-7(11-5-6)8-4-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
InChI-Schlüssel |
BDFKCAGKNBMKDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.